molecular formula C11H23NO2Si B176073 (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one CAS No. 100548-49-0

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

Cat. No. B176073
M. Wt: 229.39 g/mol
InChI Key: NUPOYZPOLQAMAK-SECBINFHSA-N
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Description

“3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H21NO2Si and a molecular weight of 215.36 . It is used for research purposes .


Molecular Structure Analysis

The SMILES representation of this compound is O=C1NCCC1OSi(C©©C)C . This indicates that the compound contains a pyrrolidin-2-one ring with a tert-butyldimethylsilyl group attached to one of the oxygen atoms.

Scientific Research Applications

  • Enantiodivergent Synthesis of Geissman–Waiss Lactone : The compound played a critical role in the synthesis of both enantiomers of the Geissman–Waiss lactone, a precursor for necine bases. This process involved a series of intermediate steps, notably the intramolecular Michael reaction and the incorporation of a pyrrolidine framework through specific reduction and SN2 reactions (Barco et al., 2007).

  • Kinetic Resolution of Glycerol Analogues : The compound demonstrated efficiency in the lipase TL®-mediated kinetic resolution of glycerol analogues. This process efficiently produced both enantiomeric forms of glycerol units, highlighting the compound's role in enantioselective synthesis (Aoyagi et al., 2021).

  • Construction of Glycinamides : The compound was involved in the synthesis of (pyrrolidine-2-ylidene)glycinate and glycinamides through an intramolecular 1,3-dipolar cyclic reaction. This process underscored the utility of this compound in the construction of complex molecular structures (Konda-Yamada et al., 2005).

  • Synthesis of Functionalized Pyrrolidines : The compound was pivotal in the synthesis of functionalized pyrrolidines and 5-epi-Hyacinthacine A4 from D-glucose. This process highlighted its role in the ring opening of sugar epoxides and the stereoselective synthesis of complex structures (Zhou et al., 2007).

  • Prolyl Oligopeptidase Inhibitors : The compound was utilized in the synthesis of N-acyl-5-alkyl-L-prolyl-pyrrolidines, serving as prolyl oligopeptidase inhibitors. The modification of the L-prolyl group to different 5-alkyl-L-prolyl groups led to the creation of more rigid inhibitors (Wallén et al., 2003).

  • Pyrrolidine Azasugars Synthesis : It served as a key intermediate in the asymmetric synthesis of pyrrolidine azasugars. The compound underwent various transformations, showcasing its adaptability in complex synthetic routes (Huang, 2011).

  • Synthesis of Pyrrolidines : It was instrumental in the stereoselective synthesis of pyrrolidines via a [3 + 2] cycloaddition, showcasing its role in constructing complex molecular structures with high diastereoselectivity and enantioselectivity (Cai et al., 2011).

Future Directions

The future directions for the use of this compound are not clear from the available information. It’s currently used for research purposes , and further studies could reveal more applications.

properties

IUPAC Name

(5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2Si/c1-11(2,3)15(4,5)14-8-9-6-7-10(13)12-9/h9H,6-8H2,1-5H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPOYZPOLQAMAK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H]1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
Reactant of Route 5
(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
Reactant of Route 6
(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

Citations

For This Compound
1
Citations
SD Barrett, MC Holt, JB Kramer… - Journal of Medicinal …, 2019 - ACS Publications
A series of small-molecule full agonists of the prostaglandin E 2 type 4 (EP 4 ) receptor have been generated and evaluated for binding affinity and cellular potency. KMN-80 and its gem…
Number of citations: 22 pubs.acs.org

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